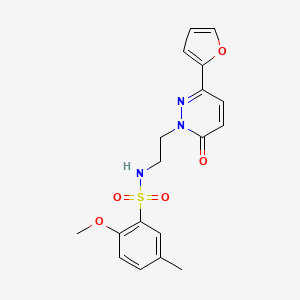

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The presence of the methoxy group (-OCH3) and the sulfonamide group (-SO2NH2) suggest that this compound might have interesting reactivity.

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the furan and pyridazine rings, as well as the methoxy and sulfonamide groups. For example, furans can undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Antitubercular Agents

Research has shown that certain compounds with complex molecular structures, similar to the one , exhibit potential as antitubercular agents. For instance, derivatives of sulfonamide have been investigated for their potential inhibitory action against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Docking studies of these compounds against key enzymes of the bacterium provide insights into their inhibitory mechanisms, suggesting a pathway for developing new antitubercular drugs (Purushotham & Poojary, 2018).

Antioxidative and Anti-inflammatory Properties

Furanyl derivatives, extracted from natural sources such as red seaweed, exhibit significant antioxidative and anti-inflammatory properties. These compounds are assessed for their inhibitory activities against cyclooxygenase and lipoxygenase enzymes, showcasing potential for developing anti-inflammatory drugs. Their antioxidative properties, compared with synthetic antioxidants, suggest their applicability in preventing oxidative stress-related diseases (Makkar & Chakraborty, 2018).

Anticancer and Antiangiogenic Activities

The synthesis of novel derivatives, particularly those targeting specific sites on tubulin, has been explored for anticancer and antiangiogenic activities. Such compounds, through their ability to bind to the colchicine site of tubulin, can induce apoptosis and inhibit cancer cell growth. This suggests their potential use in cancer therapy by disrupting the vascular system of tumors, leading to tumor regression (Romagnoli et al., 2015).

Catalyst Development

Compounds featuring sulfonamide groups have also been studied for their role in catalysis. For example, the encapsulation of certain complexes within zeolite materials has shown to enhance their catalytic efficiency in oxidation reactions. This research opens pathways for developing reusable and efficient catalysts for industrial applications, highlighting the potential of such compounds in material science (Ghorbanloo & Maleki Alamooti, 2017).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that recognize or process furan moieties

Mode of Action

The presence of a furan ring in the compound suggests that it may interact with its targets through aromatic stacking interactions or hydrogen bonding . The compound may induce conformational changes in its targets, altering their activity and resulting in downstream effects.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by the compound. Furan-containing compounds have been shown to participate in a variety of reactions, suggesting that the compound could potentially influence multiple pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the furan ring in the compound may be affected by acidic or basic conditions . Additionally, the compound’s interaction with its targets may be influenced by the presence of other molecules in the cellular environment.

Eigenschaften

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-13-5-7-16(25-2)17(12-13)27(23,24)19-9-10-21-18(22)8-6-14(20-21)15-4-3-11-26-15/h3-8,11-12,19H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZFRYFDAOMYPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2876936.png)

![3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B2876938.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2876943.png)

![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2876950.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876952.png)

![(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2876955.png)

![[3-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2876957.png)